molecular formula C13H17NO2 B1399183 2-Benzyl-1-methylpyrrolidine-2-carboxylic acid CAS No. 1316225-67-8

2-Benzyl-1-methylpyrrolidine-2-carboxylic acid

Cat. No. B1399183
M. Wt: 219.28 g/mol
InChI Key: VPXAYHOLPNXCMS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Benzyl-1-methylpyrrolidine-2-carboxylic acid is represented by the linear formula C12H15NO2 . The CAS Number is 60169-72-4 .

Scientific Research Applications

Antimicrobial Activity

2-Benzyl-1-methylpyrrolidine-2-carboxylic acid and its derivatives have been synthesized using microwave-assisted methods, yielding promising antimicrobial properties. For instance, 1-acetyl-2-benzylpyrrolidine-2-carboxamide showed significant antimicrobial potency (Sreekanth & Jha, 2020).

Pharmacological Research Tool

The 1-benzyl derivative of this compound has been synthesized and studied for its activity at metabotropic glutamate receptors (mGluRs), displaying notable mGluR6 selectivity. This makes it a useful tool in pharmacological research (Tueckmantel et al., 1997).

Chemiluminescence Detection in HPLC

Derivatives of 2-Benzyl-1-methylpyrrolidine-2-carboxylic acid have been used as selective and sensitive reagents for carboxylic acid detection in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence, enhancing the detection of free fatty acids and ibuprofen (Morita & Konishi, 2002).

Carboxylation of Aromatic Compounds

This compound is employed in the carboxylation of indoles and pyrroles with CO2, using dialkylaluminum chlorides. This method has been successful in selectively producing indole-3-carboxylic acids and pyrrole-2-carboxylic acids under mild conditions (Nemoto et al., 2009).

Catalyst in Organic Reactions

Its use extends to various organic reactions. For example, it acts as a catalyst in the oxidation of aromatic aldehydes to carboxylic acids, offering an efficient and mild method for this transformation (Joseph et al., 2007).

Metal-Free Carboxylation of Benzylic C–H Bonds

In a recent study, a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids was reported, employing 2-Benzyl-1-methylpyrrolidine-2-carboxylic acid under metal-free conditions (Meng et al., 2019).

properties

IUPAC Name

2-benzyl-1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-9-5-8-13(14,12(15)16)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXAYHOLPNXCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1-methylpyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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